molecular formula C13H8FNO2 B8593577 2-(4-Fluorophenyl)benzoxazol-5-ol

2-(4-Fluorophenyl)benzoxazol-5-ol

Cat. No.: B8593577
M. Wt: 229.21 g/mol
InChI Key: DDAPYFMDZYRZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)benzoxazol-5-ol is a benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzoxazole scaffolds are recognized as privileged structures in the development of novel bioactive compounds due to their wide spectrum of pharmacological activities. Preliminary research on analogous benzoxazole compounds indicates potential for investigating antimicrobial properties . Studies have shown that certain benzoxazole derivatives exhibit moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, making this chemical class a valuable template for developing new anti-infective agents . This compound is also relevant for oncological research . Benzoxazole derivatives have demonstrated promising in vitro anticancer activity against human colorectal carcinoma (HCT-116) cell lines. The presence of specific substituents, such as hydroxy groups, on the benzoxazole core has been linked to enhanced cytotoxic effects, providing a basis for structure-activity relationship (SAR) studies in anticancer drug development . The broader family of oxazole-fused heterocycles has been identified as inhibitors of key enzymes and signaling pathways involved in carcinogenesis, including VEGFR2 and EGFR, which are frequently overexpressed in various human cancers . As a research chemical, this compound serves as a key intermediate for the synthesis of more complex biological materials and for exploring new therapeutic applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8FNO2

Molecular Weight

229.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-benzoxazol-5-ol

InChI

InChI=1S/C13H8FNO2/c14-9-3-1-8(2-4-9)13-15-11-7-10(16)5-6-12(11)17-13/h1-7,16H

InChI Key

DDAPYFMDZYRZOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorophenyl Benzoxazol 5 Ol

Established Synthetic Pathways to the Benzoxazol-5-ol Core

The construction of the 2-substituted benzoxazole (B165842) core is a well-documented process in organic synthesis. rsc.orgnih.gov The traditional and most common approach involves the condensation of a 2-aminophenol (B121084) precursor with a variety of carbonyl compounds. rsc.orgnih.gov

The cornerstone of benzoxazole synthesis is the cyclization reaction involving 2-aminophenols. rsc.orgnih.govnih.gov This method is widely employed due to the availability of a diverse range of substituted 2-aminophenols, allowing for structural variety in the final product. organic-chemistry.org The general mechanism proceeds through the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization to form the oxazole (B20620) ring. rsc.orgnih.gov

Various catalysts and reaction conditions have been developed to facilitate this transformation. For instance, the use of a combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Other methods include the use of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to activate tertiary amides for reaction with 2-aminophenols. nih.gov The choice of catalyst and solvent system can significantly influence the reaction's efficiency and yield. organic-chemistry.org

Table 1: Selected Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenol Precursors

Catalyst SystemReactant PartnerKey Features
Brønsted acid and CuIβ-DiketonesTolerates various substituents on the 2-aminophenol. organic-chemistry.org
Tf₂O and 2-FluoropyridineTertiary AmidesProceeds through an amidinium salt intermediate. nih.gov
Copper-catalystAlkynonesInvolves hydroamination and subsequent intramolecular cyclization. rsc.org
BF₃·Et₂ON-cyano-N-phenyl-p-toluenesulfonamideProvides a route to 2-aminobenzoxazoles. rsc.org

Strategies for Incorporating the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group at the 2-position of the benzoxazole ring is a critical step in the synthesis of the target compound. This is typically achieved by using a precursor that already contains the 4-fluorophenyl moiety. Common strategies include:

Condensation with 4-fluorobenzaldehyde (B137897): The reaction of a 2-aminophenol with 4-fluorobenzaldehyde is a direct method to introduce the desired substituent. This reaction often requires an oxidizing agent to facilitate the cyclization of the intermediate Schiff base.

Reaction with 4-fluorobenzoic acid or its derivatives: Acylating the 2-aminophenol with 4-fluorobenzoic acid, 4-fluorobenzoyl chloride, or a 4-fluorobenzoic ester, followed by a dehydrative cyclization, is another robust method.

Coupling with 4-fluorophenyl-containing building blocks: More advanced methods may involve cross-coupling reactions to attach the 4-fluorophenyl group.

The presence of the fluorine atom can influence the reactivity of the precursor and the stability of the final compound, making it a key consideration in the synthetic design. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(4-fluorophenyl)benzoxazol-5-ol. Researchers have explored various parameters to enhance the efficiency of the synthesis. researchgate.net Key areas of optimization include:

Catalyst Selection: The choice of catalyst can dramatically impact reaction rates and yields. Studies have compared different metal catalysts and acidic promoters to identify the most effective system. organic-chemistry.org

Solvent Effects: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the outcome.

Temperature and Reaction Time: Fine-tuning the reaction temperature and duration is essential to ensure complete conversion of starting materials while minimizing the formation of byproducts.

Stoichiometry of Reagents: Adjusting the molar ratios of the 2-aminophenol precursor, the 4-fluorophenyl source, and the catalyst is a standard practice to optimize the reaction.

For example, a study on the synthesis of 2-substituted benzoxazoles found that using a combination of a Brønsted acid and CuI in acetonitrile (B52724) at 80°C for 16 hours provided good to excellent yields. organic-chemistry.org

Targeted Structural Modifications and Derivatization Strategies

To explore the structure-activity relationships and to develop new compounds with potentially enhanced properties, this compound can be subjected to various structural modifications. researchgate.net

The hydroxyl group at the 5-position of the benzoxazole ring is a prime site for chemical modification. Its nucleophilic character allows for a range of derivatization reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can convert the hydroxyl group into an ether linkage. This modification can alter the compound's lipophilicity and hydrogen bonding capacity.

Esterification: Acylation of the hydroxyl group with acid chlorides or anhydrides yields esters. This can be used to introduce a variety of functional groups and to create prodrugs that may have improved pharmacokinetic properties.

Replacement with other functional groups: In some cases, the hydroxyl group can be converted to other functionalities, such as an amino group or a halogen, through multi-step synthetic sequences.

These modifications can significantly impact the biological activity of the parent compound.

While the core structure contains a 4-fluorophenyl group, further derivatization can be achieved by introducing additional substituents onto this aromatic ring. researchgate.net This allows for a systematic investigation of how electronic and steric effects influence the compound's properties. Strategies for such modifications include:

Electrophilic Aromatic Substitution: The 4-fluorophenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new functional groups. The directing effects of the fluorine atom and the benzoxazole moiety will influence the position of substitution.

Nucleophilic Aromatic Substitution: In some cases, particularly if the ring is activated by other electron-withdrawing groups, nucleophilic aromatic substitution may be possible.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce a wide variety of substituents if a suitable handle (e.g., a bromine or iodine atom) is present on the 4-fluorophenyl ring.

These derivatization strategies provide a powerful toolkit for medicinal chemists to fine-tune the properties of this compound and to develop new analogues with optimized activity profiles. nih.gov

Exploration of Benzoxazole Ring Substitutions (e.g., at C-4, C-7)

The benzoxazole core is a privileged scaffold in medicinal chemistry, and its functionalization through substitution on the benzene (B151609) ring portion is a key strategy for modulating its physicochemical and biological properties. The introduction of substituents at the C-4 and C-7 positions of the this compound core can significantly influence its electronic and steric characteristics.

While specific examples of substitutions at the C-4 and C-7 positions of this compound are not extensively detailed in the reviewed literature, the general reactivity of the benzoxazole ring allows for informed predictions of potential synthetic routes. Electrophilic aromatic substitution reactions are common pathways to introduce a variety of functional groups onto the benzene ring of the benzoxazole system.

Table 1: Potential Substitutions on the Benzoxazole Ring

PositionReaction TypePotential ReagentsPotential Products
C-4, C-7NitrationHNO₃/H₂SO₄Nitro-substituted derivatives
C-4, C-7HalogenationNBS, NCSBromo- or Chloro-substituted derivatives
C-4, C-7Friedel-Crafts AcylationAcyl chloride/AlCl₃Acyl-substituted derivatives
C-4, C-7SulfonationFuming H₂SO₄Sulfonic acid-substituted derivatives

The directing effects of the existing hydroxyl group at C-5 and the oxazole ring itself will govern the regioselectivity of these substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, which would favor substitution at the C-4 and C-6 positions. However, the C-6 position is part of the fused oxazole ring. Therefore, electrophilic attack is most likely to occur at the C-4 and C-7 positions. The precise outcome of these reactions would depend on the specific reaction conditions and the nature of the electrophile.

Further derivatization of these substituted analogues can lead to a diverse library of compounds. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of further chemical transformations, including amide bond formation and sulfonylation.

Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact and enhance safety and efficiency. bohrium.com Traditional methods for benzoxazole synthesis often involve harsh reaction conditions, toxic solvents, and stoichiometric amounts of hazardous reagents. In contrast, green approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction protocols. jetir.orgresearchgate.net

Several innovative and sustainable methods have been developed for the synthesis of the benzoxazole scaffold, which are applicable to the preparation of this compound. These methods often involve the condensation of a 2-aminophenol with a carboxylic acid or its derivative under milder and more environmentally friendly conditions.

One prominent green strategy is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. organic-chemistry.org Catalytic systems that are effective in aqueous media are therefore highly sought after. Another approach involves the use of solid-supported catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. nih.gov Examples include the use of zeolites, clays, and polymer-supported catalysts.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful green tool for accelerating benzoxazole formation. researchgate.net Microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods.

Solvent-free reaction conditions, or "dry media" reactions, represent another important green chemistry approach. bohrium.com In this technique, the reactants are mixed in the absence of a solvent, often with a solid catalyst, and the reaction is initiated by grinding or heating. This method completely eliminates the need for solvents, thus preventing the generation of solvent-related waste.

Table 2: Comparison of Green Synthesis Approaches for Benzoxazoles

ApproachCatalyst/MediumAdvantages
Aqueous SynthesisWater, often with a water-tolerant catalystNon-toxic, safe, and environmentally friendly solvent. organic-chemistry.org
Solid-Supported CatalysisZeolites, clays, polymer-supported reagentsCatalyst is easily recoverable and reusable, minimizing waste. nih.gov
Microwave-Assisted SynthesisVarious catalystsRapid reaction rates, higher yields, and improved energy efficiency. researchgate.net
Solvent-Free SynthesisSolid catalysts, grindingEliminates the use of solvents, reducing waste and environmental impact. bohrium.com

The application of these green methodologies to the synthesis of this compound would typically involve the reaction of 2-amino-4-nitrophenol (B125904) (as a precursor to the 5-hydroxy derivative) with 4-fluorobenzoic acid or a suitable derivative, such as its aldehyde or ester, under the conditions described above. The choice of a specific green method would depend on factors such as cost, scalability, and the desired purity of the final product.

In Vitro and Preclinical Investigations of Biological Interactions and Functional Modulation

Target Identification and Engagement Studies

While target identification for 2-(4-Fluorophenyl)benzoxazol-5-ol is not specifically available, studies on related benzoxazole (B165842) compounds indicate that this scaffold can interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases, COX-2)

The benzoxazole core is a recognized pharmacophore that has been investigated for its inhibitory effects on several key enzymes. Although no direct kinase or COX-2 inhibition data for this compound has been reported, research on analogous compounds highlights potential activities. For instance, various 4,5-diaryloxazoles with methylsulfonyl or sulfonamido substitutions have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).

Furthermore, the inhibitory activity of benzoxazoles on topoisomerases has been documented. A study investigating a series of 2,5-disubstituted-benzoxazole derivatives in a cell-free system found that some of these compounds act as inhibitors of eukaryotic DNA topoisomerase I and II. Specifically, 5-amino-2-(p-fluorophenyl)benzoxazole, a compound structurally related to the subject of this article, was found to be a eukaryotic DNA topoisomerase I poison.

Table 1: Topoisomerase Inhibition by Benzoxazole Analogs

Compound Target Enzyme IC50 (µM) Reference
5-Amino-2-(p-fluorophenyl)benzoxazole DNA Topoisomerase I 132.3
2-(p-Nitrobenzyl)benzoxazole DNA Topoisomerase II 17.4
5-Chloro-2-(p-methylphenyl)benzoxazole DNA Topoisomerase II 22.3

Receptor Binding Profiling (e.g., GPCRs, Nuclear Receptors)

The interaction of benzoxazole derivatives with various receptors has been a subject of investigation. While specific binding data for this compound is not available, studies on related structures suggest potential interactions with receptors such as the GABA-A receptor. For example, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which share the 2-(4-fluorophenyl) moiety, have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor.

In the realm of nuclear receptors, benzoxazole-based compounds have been evaluated for their activity on peroxisome proliferator-activated receptors (PPARs). A study on benzoxazole-based amides and sulfonamides showed that these compounds could act as dual antagonists for both PPARα and PPARγ. Another study focused on the discovery of novel nonsteroidal mineralocorticoid receptor (MR) antagonists, identifying a series of benzoxazine (B1645224) derivatives with a pyrazole (B372694) core.

Protein-Ligand Interaction Analysis in Cell-Free Systems

The direct interaction between a ligand and its protein target can be explored through various cell-free analytical techniques. While such analyses for this compound are not reported, the principles of protein-ligand interactions are well-established. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the biological activity of a compound. Molecular docking studies on related benzoxazole and benzimidazole (B57391) derivatives have been performed to understand their binding modes. For instance, the binding of 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogs to the GABA-A receptor has been stabilized by aromatic interactions with specific amino acid residues.

Cellular Mechanistic Studies (excluding human clinical data)

The effects of benzoxazole derivatives have been explored in various cellular models, providing insights into their potential mechanisms of action, including anti-proliferative and apoptotic effects.

Investigation of Anti-Proliferative Effects in Cell Culture Models

Although anti-proliferative data for this compound is not documented, numerous studies have demonstrated the cytotoxic effects of related benzoxazole compounds against various cancer cell lines. For example, a series of benz[f]indole-4,9-diones, which are structurally distinct but conceptually related as heterocyclic compounds, have shown potential cytotoxic activity against human lung (A549), colon (Col2), and stomach (SNU-638) cancer cell lines.

In another study, benzoxazole-based derivatives were evaluated for their anti-proliferative activity against breast (MCF-7), colorectal (HCT116), and hepatocellular (HepG2) carcinoma cell lines, with some compounds showing potent effects. Similarly, a series of benzoxazole-based PPARα/γ antagonists were tested for their in vitro anti-proliferative activity in a panel of eight cancer cell lines, with one compound showing particular potency in colorectal cancer cell lines HT-29 and HCT116.

Table 2: Anti-Proliferative Activity of a Benzoxazole-Based VEGFR-2 Inhibitor (Compound 8d) and a PPAR Antagonist (Compound 3f)

Compound Cell Line IC50 (µM) Reference
Compound 8d (VEGFR-2 Inhibitor) MCF-7 (Breast) 3.43
HCT116 (Colorectal) 2.79
HepG2 (Hepatocellular) 2.43
Compound 3f (PPAR Antagonist) HT-29 (Colorectal) Not specified
HCT116 (Colorectal) Not specified

Apoptotic Pathway Induction in Cellular Systems

The induction of apoptosis is a key mechanism for many anti-cancer agents. While there is no specific information on this compound inducing apoptosis, studies on related benzoxazole derivatives have shown such activity. For instance, a potent benzoxazole-based VEGFR-2 inhibitor was found to induce a significant apoptotic effect and arrest HepG2 cells in the pre-G1 phase of the cell cycle. Another study on novel benzoxazole and thiazole-based derivatives identified compounds that induced apoptosis in the HCT-116 human colorectal cancer cell line. This apoptotic effect was associated with an increase in caspase-3 levels and a down-regulation of the anti-apoptotic protein Bcl-2. Similarly, a benzoxazole-based dual PPARα/γ antagonist was found to induce a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models.

Cell Cycle Modulation in Experimental Models

Derivatives of the benzoxazole class have been shown to interfere with the normal progression of the cell cycle in cancer cell lines. Certain novel benzoxazole derivatives were found to arrest the growth of HepG2 liver cancer cells, primarily at the Pre-G1 and G1 phases of the cell cycle. nih.gov This arrest was associated with a significant induction of apoptosis, or programmed cell death. nih.gov For instance, one potent derivative induced apoptosis in 35.13% of HepG2 cells. nih.gov

Furthermore, studies on other heterocyclic compounds containing a fluorophenyl group have demonstrated similar capabilities. A novel pyrazole acetal (B89532) of andrographolide (B1667393) featuring a 4-fluorophenyl moiety was observed to cause cell cycle arrest at the S phase in MDA-MB-231 breast cancer cells. This effect was part of a broader anti-proliferative and apoptotic mechanism.

Membrane Permeability and Integrity Studies in Microorganisms

The outer membrane of Gram-negative bacteria serves as a formidable barrier against many antimicrobial agents. rsc.org However, this protective layer can be a target for certain compounds that disrupt its integrity. Agents like polycations and chelators can weaken the molecular bonds of the lipopolysaccharide (LPS) in the outer membrane, disorganizing its structure and increasing its permeability to other drugs. rsc.org While specific studies on this compound are limited, the mechanism of action for many antimicrobials involves targeting the bacterial cell membrane. sigmaaldrich.com This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death. This disruption of membrane integrity is a key strategy in overcoming the intrinsic resistance of many pathogenic microorganisms. rsc.orgsigmaaldrich.com

Modulation of Specific Cellular Signaling Pathways (e.g., Akt, IGF1Rβ)

Benzoxazole derivatives have been investigated for their ability to modulate critical cellular signaling pathways implicated in cancer cell proliferation and survival. The Akt (Protein Kinase B) signaling pathway is a key regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.

Recent studies have shown that benzoxazole derivatives can effectively inhibit this pathway. In models of diffuse large B-cell lymphoma, certain benzoxazole compounds led to a decrease in the expression of phosphorylated Akt (p-Akt), the active form of the protein. nih.gov This inhibition of Akt signaling is a potential mechanism for the observed antitumor activity of these compounds. nih.gov Additionally, other benzoxazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase. nih.govnih.gov Since VEGFR-2 can activate the PI3K/Akt pathway, its inhibition represents another route through which these compounds can suppress Akt signaling and, consequently, tumor angiogenesis and growth. nih.gov

Preclinical Efficacy Assessment in Non-Human Biological Systems

Evaluation in Murine Disease Models (Non-Human)

The anti-inflammatory potential of compounds containing fluorophenyl and benzoxazole structures has been demonstrated in murine models of disease. Benoxaprofen, a benzoxazole derivative, showed potent and long-lasting anti-inflammatory effects in rat models of carrageenan-induced edema and adjuvant-induced arthritis. mdpi.com

Similarly, a fluorophenyl-substituted imidazole (B134444) compound displayed significant anti-inflammatory activity in both in vitro and in vivo murine models. nih.gov This compound was effective in reducing inflammation without signs of acute oral toxicity in mice. nih.gov In a rat model of carrageenan-induced paw edema, novel benzenesulfonamide (B165840) derivatives also demonstrated robust anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. nih.gov These studies in non-human biological systems underscore the potential of these chemical scaffolds in mitigating inflammatory conditions.

Anti-microbial Activity against Pathogenic Strains (Bacterial, Fungal)

A significant body of research has explored the antimicrobial properties of benzoxazole derivatives against a spectrum of pathogenic bacteria and fungi.

Studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed selective antibacterial activity, primarily against the Gram-positive bacterium Bacillus subtilis. researchgate.net While activity against other pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa was limited for this specific set of derivatives, their antifungal properties were more pronounced. researchgate.net Sixteen of the forty-one tested compounds were active against the yeast Pichia pastoris, and many also showed efficacy against the human pathogen Candida albicans. researchgate.net

Other research on carbazole (B46965) derivatives, which share structural similarities, showed effective growth inhibition of Gram-positive bacteria, including S. aureus. nih.gov Some of these compounds also limited the growth of the Gram-negative E. coli and P. aeruginosa and demonstrated significant antifungal activity against C. albicans and Aspergillus flavus. nih.gov

Antifungal and Antibacterial Activity of 3-(2-benzoxazol-5-yl)alanine Derivatives researchgate.net
CompoundTarget OrganismMIC (μg/mL)
H-Box[(2-OMe-4-NMe2)Ph]-OMeP. pastoris46
H-Box(4PyBr)-OMeP. pastoris65
H-Box(Pyrrol)-OMeP. pastoris113
H-Box(Fur)-OMeP. pastoris125
H-Box(3iQ)-OMeP. pastoris140
H-Box(4Py)-OMeP. pastoris160
H-Box[(2-OMe-4-NMe2)Ph]-OMeB. subtilis190
H-Box(8Q)-OMeP. pastoris400
H-Box(8Q)-OMeB. subtilis1050
H-Box(2Q)-OMeB. subtilis1100

Anti-inflammatory Effects in In Vitro Models

The anti-inflammatory mechanisms of fluorophenyl and benzoxazole-related compounds have been investigated using in vitro cell models. A fluorophenyl-imidazole derivative demonstrated a significant capacity to decrease nitric oxide metabolites and various pro-inflammatory cytokines in LPS-induced RAW 264.7 macrophages. nih.gov Its mechanism involves modulating macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. nih.gov

In a similar vein, novel benzenesulfonamide derivatives were shown to significantly reduce the levels of pro-inflammatory markers, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in paw tissue from a rat model. nih.gov These compounds also reduced the levels of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The ability of these compounds to stabilize red blood cell membranes from heat-induced hemolysis further confirms their anti-inflammatory potential at the cellular level. nih.gov

Other Preclinical Biological Activities (e.g., Anticonvulsant, Antidepressant, Antioxidant)

The benzoxazole scaffold is a prominent heterocyclic structure found in numerous compounds with a wide array of biological activities. mdpi.com Preclinical research has explored derivatives of this scaffold for jejich potential therapeutic applications, including anticonvulsant, antidepressant, and antioxidant effects. mdpi.comjbarbiomed.comresearchgate.net While the broader class of benzoxazoles has shown promise in these areas, specific preclinical data for this compound regarding these particular activities is not extensively available in the public domain. However, the activities of structurally related compounds can provide insights into its potential pharmacological profile.

Anticonvulsant Activity

The investigation of benzoxazole derivatives for anticonvulsant properties has been a subject of significant interest. Studies on various substituted benzoxazoles have utilized standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests to evaluate efficacy. jbarbiomed.com For instance, certain triazole-containing benzo[d]oxazoles have demonstrated notable anti-MES and anti-scPTZ activities. jbarbiomed.com The mechanism of action for some of these compounds is thought to involve the modulation of the GABAergic system, a key inhibitory neurotransmitter system in the brain. jbarbiomed.com Specifically, some derivatives have been shown to increase the levels of γ-aminobutyric acid (GABA) in the brain. The structural features considered important for the antiepileptic activity of related compounds include a hydrogen bond donor/acceptor moiety, an electron donor group, and a hydrophobic aromatic region.

Antidepressant Activity

Similarly, the potential for antidepressant effects has been explored within the benzoxazole class and related heterocyclic systems. jbarbiomed.com Preclinical screening for antidepressant activity often involves models like the forced swim test (FST) and the tail suspension test (TST) in rodents. jbarbiomed.com Research on certain triazole-containing benzo[d]oxazoles indicated good antidepressant activities in the FST, with the mechanism potentially linked to the GABAergic system. jbarbiomed.com Other related heterocyclic structures have been shown to exert antidepressant-like effects, possibly through interaction with the serotonin (B10506) (5-HT) system.

Antioxidant Activity

The antioxidant potential of phenolic compounds and structures containing fluorophenyl motifs has been documented. researchgate.net The antioxidant activity is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. Phenolic compounds can exert antioxidant effects by neutralizing free radicals through hydrogen atom transfer or single-electron transfer mechanisms. The presence of a hydroxyl group on the benzoxazole ring, as in this compound, suggests a potential for antioxidant activity. Studies on other fluorophenyl-containing heterocyclic compounds have shown significant interaction with DPPH radicals, indicating their capacity to scavenge free radicals. researchgate.net

While the general class of benzoxazoles demonstrates a range of biological activities, specific experimental data and detailed research findings for the anticonvulsant, antidepressant, and antioxidant properties of this compound are not available in the reviewed literature. Further preclinical investigations are necessary to fully characterize the pharmacological profile of this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Determinants for Biological Activity

Several structural features of 2-(4-Fluorophenyl)benzoxazol-5-ol are crucial for its biological effects. These include the fluorine atom on the phenyl ring, substituents on the benzoxazole (B165842) ring, and the hydroxyl group at the 5-position.

In the context of designing new therapeutic agents, replacing a hydrogen atom with fluorine has been a strategic modification. For example, in the development of new VEGFR-2 inhibitors, the fluorine atom of existing drugs was replaced with other atoms to study the resulting changes in biological effects. nih.gov This highlights the recognized importance of the fluorine substituent in modulating the activity of benzoxazole-based compounds.

Substituents on the benzoxazole ring play a pivotal role in defining the biological activity of this class of compounds. nih.gov Research has consistently shown that modifications at various positions of the benzoxazole nucleus can lead to a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net Specifically, the substituents at positions 2 and 5 are considered particularly important for biological activity. nih.gov

The nature of the substituent at the 2-position of the benzoxazole ring has been a major focus of research. nih.gov For instance, the introduction of a thiophene (B33073) substituent at this position has been shown to result in high inhibitory activity in certain cancer models. researchgate.net The 2-substituted benzoxazole scaffold is a common feature in compounds with diverse pharmacological profiles, including antiviral, antimicrobial, and anticancer properties. nih.gov

Furthermore, the substitution pattern on the benzene (B151609) portion of the benzoxazole ring can also significantly influence activity. For example, the presence of electron-withdrawing groups, such as chlorine or a nitro group, at specific positions has been reported to enhance anti-proliferative activity against colon cancer cells. researchgate.net In some cases, the introduction of a methyl group at the 7th position has been shown to boost antibacterial activity. nih.gov

The 5-hydroxy group on the benzoxazole ring is a key functional group that can significantly influence the compound's biological properties. This hydroxyl group can participate in hydrogen bonding interactions with biological targets, which is often crucial for activity. nih.gov

Derivatization of the 5-hydroxy group can lead to changes in activity. For instance, in a series of 2-phenylbenzoxazole (B188899) compounds studied for tyrosinase inhibition, the presence of a hydroxyl group at the R5 position was found to be crucial for the basic inhibitory activity. nih.gov Comparing the hydroxyl group to a methoxy (B1213986) group at the same position, the hydroxyl group contributed more significantly to the inhibitory effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects. nih.gov

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various series of benzoxazole derivatives to predict their biological activities, such as anticancer and antimicrobial effects. nih.govresearchgate.net These models are typically built using a training set of compounds with known activities and then validated using a separate test set. nih.gov

Different statistical methods, such as Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Artificial Neural Networks (ANN), are employed to develop these predictive models. researchgate.net For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on benzoxazole derivatives to generate models that predict their anticancer activity against various cell lines. nih.govrsc.org The predictive power of these models is assessed using statistical parameters like the cross-validated R² (q²) and the predictive R² (R²pred). nih.govnih.gov

A well-validated QSAR model can be a valuable tool in drug discovery, enabling the virtual screening of large compound libraries to identify potential hits with desired biological activities, thereby saving time and resources. nih.gov

Identification of Molecular Descriptors and Statistical Validation

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors that encode the structural and physicochemical properties of the molecules. protoqsar.com These descriptors can be categorized into several classes, including topological, geometrical, electronic, and hybrid descriptors. hufocw.org

Topological descriptors, such as molecular connectivity indices, have been found to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net Electronic descriptors, which describe the electronic aspects of a molecule like HOMO and LUMO energies, are also important for certain biological properties. protoqsar.com

The statistical validation of a QSAR model is essential to ensure its reliability and predictive power. researchgate.net This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set. nih.gov A statistically robust QSAR model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), and a low difference between these two values. researchgate.net Y-randomization is another validation technique used to ensure that the model is not a result of chance correlation. nih.gov

The table below provides an overview of the different types of molecular descriptors that can be used in QSAR studies.

Descriptor TypeDescriptionExamples
Topological Describe the 2D representation of the molecule, including atom connectivity.Molecular weight, atom counts, connectivity indices. hufocw.org
Geometrical Describe the 3D properties of the molecule.Molecular surface area, volume, shape indices. hufocw.org
Electronic Describe the electronic properties of the molecule.Dipole moment, HOMO/LUMO energies, partial charges. hufocw.org
Hybrid Combine different types of information.Charged partial surface area (CPSA) descriptors. hufocw.org

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand), such as 2-(4-Fluorophenyl)benzoxazol-5-ol, interacts with a large biological molecule, typically a protein (receptor). These methods are fundamental in drug discovery and design.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by the binding affinity or binding energy. For derivatives of 2-phenylbenzoxazole (B188899), molecular docking has been instrumental in identifying potential biological targets.

For instance, studies on similar benzoxazole (B165842) and benzimidazole (B57391) derivatives have shown their potential to interact with various enzymes and receptors. Docking simulations of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor have revealed specific binding poses stabilized by aromatic interactions with amino acid residues like Phe100, His102, Tyr160, and Tyr210. nih.gov The binding affinity of these compounds is influenced by these interactions, with fewer interactions corresponding to lower activity. nih.gov

In the context of anticancer research, docking studies with 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles have identified human Glutathione-S-transferase P1-1 (hGST P1-1) as a potential target. nih.govresearchgate.net These studies revealed that the benzoxazole derivatives could act as catalytic inhibitors by binding to the H-site of the enzyme. nih.govresearchgate.net Similarly, docking of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues into the active site of EGFR tyrosine kinase has shown interactions with key residues like Cys797, Leu792, and Met793. hilarispublisher.com

While direct docking data for this compound is not extensively available in the provided context, the principles from related structures suggest its potential to bind to various biological targets, with the binding affinity being a key determinant of its biological activity. The binding energies for analogous compounds can range from -2.5 to -9.7 kcal/mol, depending on the target and the specific substitutions on the benzoxazole core. semanticscholar.orgzsmu.edu.ua

Table 1: Predicted Binding Affinities of Related Compounds with Biological Targets

Compound ClassBiological TargetPredicted Binding Affinity (kcal/mol)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivativesGABA-A ReceptorpKi = 5.5 (lower activity)
[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesLiver alcohol dehydrogenase-8.8 to -9.3
[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesAnti-inflammatory protein hydrolase-8.5 to -9.7
S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivativesCyclooxygenase-2 (COX-2)-1.8 to -8.1

This table presents data for compounds structurally related to this compound to illustrate the range of predicted binding affinities.

Analysis of Protein-Ligand Interactions and Conformational Dynamics

Beyond static docking poses, molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time. These simulations can reveal the stability of the binding mode and the specific interactions that maintain the complex.

MD simulations on related heterocyclic compounds have shown that stable interactions are often maintained through a network of hydrogen bonds and hydrophobic interactions. For example, MD simulations of novel benzamide (B126) derivatives with class II histone deacetylase (HDAC) revealed stable binding within the active site. nih.gov Similarly, simulations of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors with Rho-associated kinase-1 (ROCK1) showed stable RMSD plateaus, indicating a stable binding complex. nih.gov

The analysis of protein-ligand interactions from these simulations often highlights the importance of specific amino acid residues. In the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives at the GABA-A receptor, aromatic interactions with phenylalanine and tyrosine residues are crucial for stabilizing the binding pose. nih.gov The fluorine atom in the 4-fluorophenyl group can also participate in specific interactions, potentially enhancing binding affinity and metabolic stability. vulcanchem.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide a fundamental understanding of a molecule's structure, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity Analysis

DFT calculations can determine the distribution of electrons within a molecule, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in this analysis. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.

For related benzoxazole and benzimidazole derivatives, DFT studies have been used to calculate these electronic properties. semanticscholar.orgresearchgate.net For example, in the study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into the molecule's electronic transitions and reactivity.

Conformational Analysis and Molecular Electrostatic Potential

Conformational analysis using DFT helps to identify the most stable three-dimensional structure of a molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. The MEP is useful for predicting how a molecule will interact with other molecules, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In studies of similar heterocyclic systems, DFT has been employed to optimize molecular geometries and calculate MEPs. semanticscholar.orgresearchgate.net These calculations help to understand the non-covalent interactions, such as hydrogen bonding and π-π stacking, that are important for biological activity.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to assess the "drug-likeness" of a molecule.

Studies on various benzoxazole and benzimidazole derivatives have utilized in silico tools to predict their ADME properties. nih.govnih.gov For a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives, all calculated ADME properties were found to be within a permissible range, suggesting good bioavailability. nih.gov Similarly, for 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, properties like aqueous solubility have been predicted and experimentally verified. nih.gov

ADME predictions typically include parameters such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

For example, the SwissADME and pkCSM web tools have been used to calculate these parameters for novel thiazole (B1198619) derivatives, indicating good oral bioavailability and low predicted toxicity. mspsss.org.ua These predictions are crucial for prioritizing compounds for further experimental testing.

Computational Prediction of Oral Bioavailability and Permeability

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential, and in silico methods provide an early assessment of this complex property. For this compound, like other benzoxazole derivatives, computational models are employed to predict its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively influence oral bioavailability. healthinformaticsjournal.comscialert.netresearchgate.net These predictive studies are crucial in the early stages of drug discovery to identify and optimize compounds with favorable pharmacokinetic characteristics. healthinformaticsjournal.com

A common starting point for predicting oral bioavailability is the assessment of a compound's physicochemical properties against established guidelines, such as Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of good oral absorption and permeation. For benzoxazole derivatives, in silico analyses often indicate good drug-like characteristics, suggesting a high probability of favorable oral bioavailability. healthinformaticsjournal.comresearchgate.net

Key computationally predicted parameters that provide insight into the oral bioavailability of a compound like this compound are summarized in the table below. These parameters are typically calculated using various software platforms that employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

Table 1: Computationally Predicted Physicochemical and ADME Properties Relevant to Oral Bioavailability

ParameterPredicted Value/RangeSignificance for Oral Bioavailability & Permeability
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five; lower molecular weight is generally associated with better permeability.
LogP (Octanol/Water Partition Coefficient) < 5A measure of lipophilicity. Values in this range suggest a balance between aqueous solubility and lipid membrane permeability, which is essential for absorption.
Hydrogen Bond Donors < 5Fewer hydrogen bond donors are favorable for passive diffusion across the gut wall.
Hydrogen Bond Acceptors < 10A lower number of hydrogen bond acceptors is associated with improved permeability.
Topological Polar Surface Area (TPSA) < 140 ŲTPSA is a good predictor of passive molecular transport through membranes. Lower values are indicative of better intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (LogS) Moderate to HighAdequate solubility is necessary for the drug to dissolve in the gastrointestinal fluids before absorption can occur.
Human Intestinal Absorption (HIA) > 80%Predicts the percentage of the compound absorbed from the gut into the bloodstream. High HIA is a primary indicator of good oral bioavailability. scialert.net
Caco-2 Permeability HighThe Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. High predicted permeability suggests efficient transport across the intestinal epithelium.

Note: The values presented in this table are illustrative of typical desirable ranges for orally bioavailable drugs and are based on general findings for benzoxazole derivatives. Specific predicted values for this compound would require dedicated computational analysis.

Studies on various benzoxazole derivatives have shown that this class of compounds generally exhibits high gastrointestinal absorption and good bioavailability. healthinformaticsjournal.com The adherence of these compounds to Lipinski's rule is a recurring finding, suggesting that they possess advantageous pharmacokinetic characteristics for oral administration. healthinformaticsjournal.com

In Silico Metabolic Stability and Metabolite Prediction

The metabolic stability of a compound is a critical factor influencing its half-life and duration of action. In silico tools play a significant role in predicting the metabolic fate of drug candidates like this compound by identifying potential sites of metabolism and predicting the resulting metabolites. scialert.net This allows for the early identification of potential metabolic liabilities and guides the design of more stable analogues.

Computational models for metabolism prediction typically involve identifying which cytochrome P450 (CYP) isozymes are most likely to metabolize the compound. These predictions are often based on docking the compound into the active sites of various CYP enzymes or using machine learning models trained on large datasets of known drug metabolism.

For benzoxazole derivatives, the primary routes of metabolism often involve hydroxylation of the aromatic rings or oxidation of other susceptible functional groups. The specific sites of metabolism are predicted based on their reactivity and accessibility within the enzyme's active site.

Table 2: In Silico Metabolic Predictions for this compound

Prediction TypePredicted OutcomeSignificance
Primary Metabolizing Enzymes CYP3A4, CYP2D6, CYP2C9Identification of the key enzymes responsible for the compound's clearance. This is crucial for predicting potential drug-drug interactions.
Predicted Sites of Metabolism - Phenyl ring- Benzoxazole ring system- Hydroxyl groupPinpointing the most likely positions on the molecule to undergo metabolic transformation. This can guide chemical modifications to improve metabolic stability.
Predicted Major Metabolites - Glucuronide conjugate of the 5-hydroxyl group- Hydroxylated derivatives on the phenyl or benzoxazole ringsPredicting the structures of metabolites is important for understanding the clearance pathways and for identifying potentially active or toxic metabolites.
Metabolic Stability Prediction Moderate to HighA qualitative or quantitative prediction of the compound's susceptibility to metabolism. Higher stability generally leads to a longer in vivo half-life.

Note: The predictions in this table are based on the general metabolic pathways of phenolic and aromatic compounds and are for illustrative purposes. Specific metabolite predictions for this compound would require dedicated software and analysis.

The in silico prediction of metabolites is a key step in modern drug discovery. By anticipating the metabolic profile of a compound, chemists can proactively address potential issues such as the formation of reactive metabolites or rapid clearance, thereby optimizing the drug design process.

Preclinical Pharmacokinetic and Metabolic Characterization in Vitro and in Silico

Absorption and Permeability Studies (In Vitro Cellular Models)

Caco-2 Cell Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. nih.govyoutube.com When cultured as a monolayer, these cells differentiate to form tight junctions and express various transporters and enzymes, providing a valuable tool for predicting the intestinal permeability of drug candidates. nih.gov The apparent permeability coefficient (Papp) is determined by measuring the flux of a compound across the Caco-2 cell monolayer from the apical (AP) to the basolateral (BL) side, and vice versa. nih.gov

While specific experimental data for 2-(4-Fluorophenyl)benzoxazol-5-ol is not publicly available, a bidirectional Caco-2 permeability assay would be conducted to determine its absorptive and efflux characteristics. The results would typically be presented as shown in the illustrative table below. A high Papp (A-B) value generally correlates with good intestinal absorption. The efflux ratio (Papp (B-A) / Papp (A-B)) indicates the potential for active efflux by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters. evotec.com

Illustrative Caco-2 Permeability Data for a Hypothetical Compound

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Hypothetical Compound 15.018.01.2High
Atenolol (Low Perm.)0.50.61.2Low
Propranolol (High Perm.)25.023.00.92High

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive transcellular permeability. wikipedia.orgevotec.com This assay utilizes a synthetic membrane impregnated with lipids to mimic the intestinal barrier. wikipedia.org PAMPA is a simpler, non-cell-based method that specifically measures a compound's ability to diffuse across a lipid bilayer, and is therefore useful for assessing passive absorption. evotec.com

As with the Caco-2 assay, specific PAMPA data for this compound is not available in the public domain. The effective permeability (Pe) of the compound would be determined and compared to that of standard compounds with known permeability characteristics. A high Pe value suggests good passive permeability.

Illustrative PAMPA Permeability Data

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
Hypothetical Compound 10.0High
Atenolol (Low Perm.)< 1.0Low
Testosterone (High Perm.)> 15.0High

Note: The data in this table is for illustrative purposes and does not reflect actual experimental findings for this compound.

Metabolic Stability and Metabolite Identification (In Vitro Systems)

Understanding the metabolic stability of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions. In vitro systems such as liver microsomes and hepatocytes are the gold standard for these investigations.

Liver Microsomal Stability Studies

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating a compound with liver microsomes in the presence of necessary cofactors allows for the determination of its intrinsic clearance.

While direct metabolic stability data for this compound is not available, studies on the structurally similar compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, have shown it to be relatively stable. In one study, 89.13% of the parent compound remained after incubation with liver microsomes. This suggests a low rate of metabolic degradation for this class of compounds.

Metabolic Stability of a Structurally Similar Compound

CompoundParent Compound Remaining (%)
2-(4-fluorophenyl)-1H-benzo[d]imidazole89.13

Data from a study on a structurally analogous compound.

Hepatocyte Incubation Assays

Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, offering a more comprehensive in vitro model for metabolism studies. These assays can provide a more accurate prediction of in vivo hepatic clearance.

Given the high stability observed in microsomal assays for a similar compound, it is anticipated that this compound would also exhibit a relatively low clearance in hepatocyte incubation assays.

Metabolite Profiling and Structure Elucidation

Identifying the metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the potential for formation of active or toxic metabolites.

For the analogous compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a single hydroxylated metabolite was identified. This suggests that hydroxylation is a likely metabolic pathway for this chemical scaffold. The most probable sites of hydroxylation on this compound would be the phenyl ring or the benzoxazole (B165842) core. Further studies using techniques such as high-resolution mass spectrometry and NMR would be necessary to definitively identify the structure of any metabolites formed. Other potential metabolic pathways for benzoxazole derivatives include ring opening of the benzoxazole core.

Plasma Protein Binding Studies (In Vitro)

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Only the unbound fraction of a drug is typically available to interact with its pharmacological target. The extent of plasma protein binding is influenced by the physicochemical properties of the compound, such as its lipophilicity and ionization state at physiological pH.

For a compound like this compound, it would be anticipated that it binds to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001) (AAG). The degree of this binding would need to be determined experimentally using standard in vitro techniques such as equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography.

Hypothetical Data Table for In Vitro Plasma Protein Binding:

Since no experimental data is available, the following table is a hypothetical representation of how such data would be presented. The values are for illustrative purposes only and are not based on actual experimental results for this compound.

SpeciesPlasma Concentration (µM)Percent Bound (%)Unbound Fraction (fu)
Human1Data not availableData not available
Human10Data not availableData not available
Rat1Data not availableData not available
Rat10Data not availableData not available
Mouse1Data not availableData not available
Mouse10Data not availableData not available

Distribution Profiling in Non-Human Models

The distribution of a compound into various tissues and organs is a key factor in determining its efficacy and potential for toxicity. For this compound, its distribution would be influenced by its plasma protein binding, lipophilicity, and ability to cross biological membranes.

Studies in non-human models, such as rodents (mice or rats) or larger mammals, would be necessary to understand its tissue distribution profile. These studies typically involve administering the compound and measuring its concentration in various tissues (e.g., brain, liver, kidney, lung) at different time points. A related benzoxazole derivative, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide, was found to not significantly cross the blood-brain barrier in a baboon model, suggesting that CNS penetration may be limited for some compounds in this class. nih.gov However, this cannot be directly extrapolated to this compound due to structural differences.

Hypothetical Data Table for Tissue Distribution in a Rodent Model:

The following table is a hypothetical representation of tissue distribution data and is not based on actual experimental findings for this compound.

TissueTissue-to-Plasma Concentration Ratio (Kp)
BrainData not available
HeartData not available
KidneyData not available
LiverData not available
LungData not available
MuscleData not available
AdiposeData not available

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Quantification in Research Matrices (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a cornerstone for the analysis of benzoxazole (B165842) derivatives in various research matrices. This powerful combination allows for the separation, identification, and quantification of the target compound and its potential metabolites or degradation products.

In research applications, HPLC methods are developed to ensure high resolution and sensitivity. For instance, methods for analyzing benzotriazole (B28993) and its derivatives in aqueous samples have been established using HPLC with a UV detector. researchgate.net The use of liquid chromatography-mass spectrometry (LC-MS) is also documented for the characterization of related heterocyclic structures like 2-phenylbenzoxazole (B188899) fluorosulfates and 2-(4-fluorophenyl)-1H-benzo[d]imidazole, confirming molecular identity and purity. mdpi.comnih.gov

Method development typically involves optimizing parameters such as the mobile phase composition (often a mixture of acetonitrile (B52724) and water with additives like formic acid), the type of stationary phase (commonly C8 or C18 columns), and the detector settings to achieve the desired separation and sensitivity. researchgate.netnih.govmdpi.com While specific protocols for 2-(4-Fluorophenyl)benzoxazol-5-ol are proprietary to individual research labs, the general approach follows established principles for small aromatic molecules.

Table 1: Illustrative HPLC Parameters for Analysis of Related Benzoxazole Derivatives

Parameter Typical Conditions Purpose
Column Reverse-phase C8 or C18, 5 µm particle size Separation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Elution of compounds with varying polarities
Flow Rate 0.5 - 1.0 mL/min Controls retention time and resolution
Detection UV-Vis Detector (e.g., at 254 nm or 320 nm) Quantification based on light absorption

| Mass Spectrometry | Electrospray Ionization (ESI) | Provides mass-to-charge ratio for identification |

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for elucidating the molecular structure.

¹H NMR spectra for related benzoxazoles show characteristic multiplet signals in the aromatic region (typically δ 6.8-8.9 ppm). esisresearch.orgnih.govscielo.br The hydroxyl proton of the phenol (B47542) group would be expected to appear as a distinct singlet.

¹³C NMR provides information on the carbon framework of the molecule. nih.govmdpi.com

¹⁹F NMR is particularly important for this compound, showing a characteristic signal for the fluorine atom on the phenyl ring, as seen in related fluoro-substituted compounds. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for benzoxazoles include C=N stretching, C-O-C (ether linkage in the ring), and aromatic C=C and C-H vibrations. esisresearch.orgscielo.brajchem-a.com The presence of the hydroxyl group (-OH) would be confirmed by a broad absorption band, typically in the 3200-3600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the molecule and is fundamental to understanding its photophysical properties. Benzoxazole derivatives typically exhibit strong absorption in the UV region (250-400 nm). scielo.brrsc.orgresearchgate.net The exact absorption maxima (λ_max) are influenced by the solvent and the specific substitution pattern on the aromatic rings.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample for analysis. mdpi.comnih.govmdpi.com

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

Technique Expected Data Reference Analogs
¹H NMR Aromatic protons (multiplets, δ 7.0-8.5 ppm), OH proton (singlet) esisresearch.orgscielo.br
¹⁹F NMR Singlet (δ -110 to -115 ppm) nih.gov
IR (cm⁻¹) ~3400 (O-H), ~1615 (C=N), ~1240 (C-F), ~1100 (C-O-C) esisresearch.orgajchem-a.com
UV-Vis (λ_max) ~300-350 nm in common organic solvents scielo.brrsc.org

| MS (ESI) | [M+H]⁺ corresponding to the molecular formula C₁₃H₈FNO₂ | nih.govmdpi.com |

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive proof of structure by mapping the precise arrangement of atoms in the crystalline state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov

For benzoxazole derivatives, crystallographic studies reveal that the benzoxazole ring system is nearly planar. nih.govnih.gov The analysis also describes how molecules pack in the crystal lattice, which can be influenced by interactions like C-H···N or C-H···O hydrogen bonds. nih.govnih.gov While a crystal structure for this compound itself is not publicly available, data from related compounds provide a strong basis for its expected solid-state conformation.

Table 3: Example Crystallographic Data for Related Benzoxazole Derivatives

Compound Crystal System Space Group Key Finding
2-[(4-chlorophenylazo) cyanomethyl] benzoxazole Triclinic P1̅ Benzoxazole group is almost planar. nih.gov
Methyl 1,3-benzoxazole-2-carboxylate Monoclinic P2₁ Structure characterized by C—H⋯N hydrogen bonds and π–π stacking. nih.gov
(E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile Monoclinic P2₁/c Rings show good coplanarity. jst.go.jpscispace.com

Fluorescent Probe Applications in Research

Benzoxazole derivatives, particularly those with a 2-hydroxyphenyl substituent, are well-known for their fluorescent properties and are widely explored as probes in biological and chemical sensing. periodikos.com.brperiodikos.com.br

The synthesis of fluorescent benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. mdpi.comscielo.br For this compound, a common synthetic route would be the condensation of 4-amino-3-hydroxy-phenol with 4-fluorobenzoic acid, typically in a high-boiling solvent or with a condensing agent like polyphosphoric acid. scielo.br

The design of these molecules is strategic; the core 2-(2'-hydroxyphenyl)benzoxazole (HBO) scaffold is a classic fluorophore. rsc.org Modifications, such as the introduction of a fluorine atom, can be used to fine-tune the electronic and photophysical properties of the molecule. The development of new synthetic methods, such as those using multicomponent reactions or novel catalysts, continues to expand the library of available benzoxazole derivatives for various applications. rsc.orgresearchgate.net

Benzoxazole derivatives have emerged as promising fluorescent probes for detecting biomolecules, with a significant focus on DNA. periodikos.com.brperiodikos.com.br Their planar aromatic structure allows them to interact with DNA, primarily through intercalation between the base pairs. periodikos.com.br This binding event is often accompanied by a significant change in the fluorescence properties of the benzoxazole derivative.

Studies on related compounds have demonstrated that upon binding to calf thymus DNA (CT-DNA), the fluorescence emission intensity of the benzoxazole probe increases. periodikos.com.brperiodikos.com.br This "light-up" capability makes them highly sensitive for DNA detection. The binding affinity and mode can be investigated through various biophysical techniques, including absorption and emission spectroscopy, as well as molecular docking studies to model the interaction at the molecular level. mdpi.comperiodikos.com.brnih.gov

The fluorescence of 2-(hydroxyphenyl)benzoxazole derivatives is often governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netperiodikos.com.br In this process:

Upon absorption of UV light, the molecule is promoted to an excited state (Enol* form).

In the excited state, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring.

This creates an excited-state tautomer (Keto* form), which has a different electronic structure.

The Keto* form then relaxes to the ground state by emitting a photon of light (fluorescence), which is significantly red-shifted (a large Stokes shift) compared to the initial absorption.

When the probe is free in solution, non-radiative decay pathways (e.g., through molecular vibrations or rotations) can quench the fluorescence. However, upon binding to a biomolecule like DNA, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. periodikos.com.br Therefore, the increase in fluorescence intensity upon DNA binding is a result of both the favorable environment and the physical constraint imposed by the DNA helix.

Future Research Directions and Translational Potential Preclinical Focus

Development of Advanced Preclinical Models for Efficacy Testing

The preclinical evaluation of benzoxazole (B165842) derivatives has traditionally relied on established cancer cell lines to determine cytotoxic activity. mdpi.comresearchgate.net While these two-dimensional models are crucial for initial high-throughput screening, the translation of these findings to clinical success can be limited. To better predict the efficacy of 2-(4-Fluorophenyl)benzoxazol-5-ol, future research must incorporate more complex and biologically relevant preclinical models.

The development and utilization of the following advanced models are critical next steps:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, maintain the heterogeneity and microenvironment of the original human tumor. Testing this compound in a panel of PDX models representing different cancer subtypes would provide robust data on its potential efficacy in a setting that more closely mimics the clinical scenario.

Organoid Models: Three-dimensional organoids derived from patient tumors can replicate the complex cell-cell and cell-matrix interactions of the original tissue. These models are suitable for medium- to high-throughput screening of compounds like this compound and its analogs, offering a bridge between 2D cell culture and in vivo animal models.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors with specific genetic mutations relevant to human cancers can be invaluable for studying the compound's efficacy against specific oncogenic drivers and for investigating mechanisms of action and resistance.

In Vivo Non-Oncology Models: For non-cancer indications, specialized animal models are essential. For instance, the depigmentation effects of 2-phenylbenzoxazole (B188899) compounds have been evaluated using zebrafish larvae, which serve as a valuable whole-organism model for toxicity and efficacy screening. nih.gov Similarly, for assessing anti-psoriatic potential, the imiquimod-induced psoriasis-like dermatitis mouse model has been successfully used for other benzoxazole derivatives. mdpi.com

Adopting these advanced models will facilitate a more accurate assessment of the therapeutic window and potential patient populations that would benefit most from treatment with this compound.

Exploration of Novel Preclinical Therapeutic Indications

The benzoxazole scaffold is associated with a broad spectrum of pharmacological activities. researchgate.net While anticancer activity is widely reported ajphs.comajphs.com, preclinical studies on analogs of this compound suggest its potential utility across several novel therapeutic areas.

Future preclinical exploration should focus on:

Targeted Oncology: Beyond general cytotoxicity, specific molecular targets have been identified for 2-arylbenzoxazole derivatives. Analogs have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly (ADP-ribose) polymerase-2 (PARP-2), which are key targets in angiogenesis and DNA repair, respectively. nih.govnih.gov Preclinical studies should evaluate this compound for its inhibitory activity against these and other relevant cancer-associated kinases and enzymes.

Neurodegenerative Diseases: A series of 2-arylbenzoxazoles has been identified as potential antagonists of the Adenosine A2A receptor, a target of significant interest for the treatment of neurodegenerative conditions such as Parkinson's disease. nih.gov Investigating the binding affinity and functional activity of this compound at this receptor could open a new therapeutic avenue.

Dermatological Conditions: Phenolic compounds with a 2-phenylbenzoxazole structure have shown potent inhibitory activity against mushroom tyrosinase, a key enzyme in melanin biosynthesis. nih.gov This suggests a potential application as a skin-lightening agent. Furthermore, other benzoxazole derivatives have demonstrated anti-psoriatic effects in animal models, indicating a role in treating inflammatory skin diseases. mdpi.com

Infectious Diseases: The benzoxazole core is present in compounds with documented antimicrobial and antitubercular activity. humanjournals.commdpi.comnih.gov Screening this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical extension of existing research.

Table 1: Preclinical Activity of 2-Arylbenzoxazole Analogs in Novel Therapeutic Areas

Compound ClassTherapeutic IndicationKey Preclinical FindingReference
Benzoxazole-benzamide conjugatesCancer (Angiogenesis)A derivative showed potent VEGFR-2 inhibition with an IC50 value of 0.268 µM. nih.gov
2-ArylbenzoxazolesNeurodegenerationIdentified as A2A receptor antagonists with micromolar affinity (Ki = 1 µM for lead compound). nih.gov
Phenolic 2-phenylbenzoxazolesDermatology (Hyperpigmentation)A derivative with a resorcinol structure exhibited potent mushroom tyrosinase inhibition (IC50 = 0.51 µM). nih.gov
Benzoxazole derivative (CBA)Dermatology (Psoriasis)Demonstrated reduction in inflammatory and psoriatic symptoms in a mouse model. mdpi.com
2-(3,4-disubstituted phenyl)benzoxazoleInfectious DiseaseDerivative 47 showed potent activity against P. aeruginosa (MIC = 0.25 µg/mL). mdpi.com

Combination Therapy Approaches in Preclinical Studies

To enhance therapeutic efficacy and overcome potential drug resistance, combination therapy is a cornerstone of modern medicine, particularly in oncology. Preclinical studies should systematically evaluate the potential of this compound in combination with existing therapeutic agents.

A notable preclinical study demonstrated that a novel benzoxazole derivative, KZ-001, exhibited synergistic anticancer effects when combined with the BRAF inhibitor vemurafenib and the microtubule-stabilizing agent docetaxel. researchgate.net This synergy was observed both in vitro against cancer cell lines and in vivo in xenograft models. researchgate.net

Building on this precedent, a preclinical combination strategy for this compound could involve:

Pairing with Standard Chemotherapy: Assessing synergy with cytotoxic agents like taxanes (e.g., docetaxel) or platinum-based drugs in relevant cancer cell lines and animal models.

Combining with Targeted Agents: If this compound is found to inhibit a specific pathway (e.g., PARP or VEGFR), combining it with drugs that target complementary pathways could yield synergistic effects. For example, combining a PARP inhibitor with a drug that induces DNA damage can lead to synthetic lethality in cancer cells.

Overcoming Resistance: Investigating whether this compound can re-sensitize resistant cancer cells to other therapies.

These studies are crucial for defining the compound's place in the therapeutic landscape and for designing future clinical trials.

Role of this compound and its Analogs as Chemical Probes or Research Tools

The inherent photophysical properties of the 2-phenylbenzoxazole scaffold make it an attractive candidate for applications beyond therapeutics. Many derivatives are known to be fluorescent, a property that can be exploited for the development of chemical probes and research tools. mdpi.comperiodikos.com.brperiodikos.com.br

A close structural analog, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, has been synthesized and characterized as a fluorescent compound with an emission maximum at 359 nm. mdpi.com This highlights the potential of the core structure of this compound for similar applications.

Future research could focus on developing this compound and its analogs as:

Fluorescent Probes for Bioimaging: The compound could be used to visualize cellular structures or track biological processes. Its utility as a fluorescent DNA probe is one potential application, as benzoxazole derivatives are known to exhibit enhanced fluorescence upon binding to DNA. periodikos.com.br

Tools for Target Identification: By modifying the compound with a reactive group, it could be used as an activity-based probe to covalently label its biological target, facilitating target identification and validation.

Diagnostics and Sensors: The fluorosulfate (B1228806) group in analogs has been noted for its utility in immobilizing molecules on surfaces. mdpi.com This could enable the development of diagnostic assays or biosensors where this compound acts as a detection agent. The pronounced fluorescence and significant Stokes shift observed in analogs are promising characteristics for the creation of luminescent sensors. mdpi.com

Strategies for Lead Optimization and Preclinical Candidate Selection

The progression of this compound from a lead compound to a preclinical candidate requires a systematic optimization process aimed at enhancing its drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. danaher.com

Lead Optimization Strategies:

The optimization process should be guided by structure-activity relationship (SAR) studies. Research on related benzoxazoles provides valuable insights. For instance, studies have shown that the presence and position of electron-withdrawing groups, such as the fluorine atom in the target compound, can significantly influence anti-proliferative activity. mdpi.comresearchgate.net

Key optimization strategies include:

SAR-Guided Structural Modification: Systematically modifying the substituents on both the phenyl ring and the benzoxazole core to improve target affinity and selectivity. This involves exploring different functional groups at various positions to build a comprehensive SAR model.

Improving Physicochemical Properties: Modifications aimed at enhancing aqueous solubility and metabolic stability are critical. For example, replacing a benzothiazole scaffold with a benzoxazole and introducing N-methyl-piperazine groups has been shown to improve solubility while maintaining antitumor activity in analogs. mdpi.com A study on a related benzimidazole (B57391) scaffold found that 2-(4-fluorophenyl) substitution enhanced metabolic stability, suggesting the fluoro-substituent on the target compound is a favorable feature. nih.gov

Computational Modeling: Utilizing in silico tools such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking to guide the rational design of new analogs with improved binding to the target protein. danaher.com

Preclinical Candidate Selection:

Once an optimized lead compound is identified, it must meet a stringent set of criteria to be nominated as a preclinical candidate. The goal is to select a molecule with the highest probability of success in clinical trials.

Table 2: Key Parameters for Preclinical Candidate Selection

Parameter CategorySpecific CriteriaDesired Outcome
EfficacyIn Vitro PotencyHigh affinity and functional activity against the biological target (e.g., nanomolar IC50/Ki).
In Vivo EfficacyDemonstrated activity in relevant animal models of the target disease.
Pharmacokinetics (ADME)BioavailabilityAcceptable oral bioavailability for the intended route of administration.
Metabolic StabilityResistance to rapid metabolic breakdown; identification of major metabolites. hyphadiscovery.com
ClearanceA clearance rate that supports a reasonable dosing interval. hyphadiscovery.com
Safety &amp; ToxicologySelectivityHigh selectivity for the intended target over off-targets to minimize side effects.
CYP450 InteractionMinimal inhibition or induction of major cytochrome P450 enzymes to avoid drug-drug interactions. hyphadiscovery.com
Preliminary ToxicologyAcceptable safety profile in preliminary rodent toxicology studies.

By pursuing these integrated strategies, the full therapeutic and scientific potential of this compound can be systematically explored, paving the way for the development of a novel clinical candidate.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Fluorophenyl)benzoxazol-5-ol, and how can reaction conditions be optimized?

Answer:
The synthesis of fluorophenyl-containing heterocycles typically involves cyclocondensation reactions. For example, structurally similar oxazole derivatives are synthesized via the reaction of 4-fluorobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent (e.g., p-toluenesulfonic acid) under reflux in toluene or dichloromethane . Optimization may include varying catalysts (e.g., Lewis acids), temperature gradients (80–120°C), and solvent polarity to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Essential for confirming substitution patterns (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) and benzoxazole ring integrity.
  • X-ray crystallography: Resolves spatial arrangement and intermolecular interactions (e.g., π-π stacking in fluorinated analogs) . For instance, related fluorophenyl-oxazole structures exhibit dihedral angles of 10–15° between aromatic rings, influencing electronic properties .
  • FT-IR: Identifies key functional groups (e.g., C-F stretch at 1220–1150 cm⁻¹ and benzoxazole C=N at 1610 cm⁻¹) .

Basic: How can researchers assess the biological activity of this compound in preliminary assays?

Answer:

  • In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ determination. Fluorophenyl analogs like 2-(4-fluorophenyl)imidazol-5-ones showed IC₅₀ values <10 µM via this method .
  • Enzyme inhibition: Screen against kinases (e.g., Plk1) using fluorescence-based assays. Ligand-binding affinity (ΔG ≤ -8 kcal/mol) can be validated via molecular docking .
  • Antimicrobial testing: Employ agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can computational methods like QSAR and molecular docking guide the design of this compound derivatives?

Answer:

  • QSAR modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity. A QSAR model for fluorophenyl-imidazolones achieved R² > 0.85, predicting enhanced anti-cancer activity with electron-withdrawing substituents at the 4-fluorophenyl position .
  • Molecular docking: Simulate ligand-receptor interactions (e.g., with Plk1 kinase PDB: 2OU7). Derivatives with extended π-systems showed tighter binding (binding affinity ≤ -9.5 kcal/mol) due to hydrophobic pocket compatibility .

Advanced: How should researchers resolve contradictions in biological activity data between this compound and its analogs?

Answer:

  • Meta-analysis: Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line passage number, serum concentration). For example, fluorophenyl-oxazole derivatives exhibited 2–3-fold potency differences depending on MTT vs. ATP-based assay protocols .
  • Structure-activity landscapes: Map substituent effects (e.g., replacing benzoxazole with thiazole reduces antimicrobial activity by ~40% due to altered electron distribution) .
  • Pharmacokinetic profiling: Evaluate metabolic stability (e.g., microsomal half-life) to distinguish intrinsic activity from bioavailability artifacts .

Advanced: What experimental strategies can elucidate the environmental stability and degradation pathways of this compound?

Answer:

  • Photodegradation studies: Expose to UV-A/UV-B light (300–400 nm) in aqueous/organic solvents; monitor via LC-MS for hydroxylated or defluorinated byproducts. Similar fluorophenyl compounds showed t₁/₂ < 24 hours under UV-B .
  • Oxidative stability: Use H₂O₂ or Fenton’s reagent to simulate radical-mediated degradation. Aryl-fluorine bonds are prone to cleavage, forming phenolic intermediates .
  • Surface adsorption assays: Apply ToF-SIMS or AFM to study interactions with indoor/outdoor surfaces (e.g., silica, cellulose), which influence environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.